molecular formula C13H8F2INO B3493482 N-(2,6-difluorophenyl)-2-iodobenzamide

N-(2,6-difluorophenyl)-2-iodobenzamide

Cat. No.: B3493482
M. Wt: 359.11 g/mol
InChI Key: ZLZNNCPXYQGQTE-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-2-iodobenzamide is a halogen-substituted benzamide derivative characterized by a 2-iodobenzoyl group attached to a 2,6-difluorophenylamine moiety. The 2,6-difluoro substitution on the phenyl ring introduces steric and electronic effects, while the iodine atom at the benzamide’s ortho position may influence halogen bonding, polarizability, and pharmacokinetic properties. This article focuses on comparative analysis with structurally related benzamide derivatives to infer its physicochemical and functional attributes.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZNNCPXYQGQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2,6-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

N-(2,6-difluorophenyl)-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, including modulation of signaling pathways and inhibition of cellular processes .

Comparison with Similar Compounds

Structural Comparison with Halogenated Benzamides

Substituent Position and Halogen Effects

Key analogs include:

Compound Name Substituents (Phenyl Ring) Benzamide Halogen Molecular Weight Key References
N-(2,6-Difluorophenyl)-2-iodobenzamide 2,6-diF I (ortho) ~375.1 g/mol† N/A‡
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-diF F (ortho) ~252.2 g/mol
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2,6-diCl Cl (ortho) ~314.6 g/mol
N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide Benzoxazole + 2-F I (meta) 458.2 g/mol

†Estimated based on formula; ‡Direct data absent in provided evidence.

  • Halogen Effects: Iodine’s larger atomic radius (vs. Chloro analogs (e.g., ) exhibit stronger intermolecular Cl···Cl interactions, while fluoro derivatives (e.g., ) prioritize C–H···F hydrogen bonds.
  • Substituent Position : The 2,6-difluoro configuration in the target compound imposes greater steric hindrance than 2,4-diF analogs, likely reducing rotational freedom and favoring planar molecular conformations .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

  • Chloro Analogs : 2-Chloro-N-(2,6-dichlorophenyl)benzamide forms centrosymmetric dimers via N–H···O hydrogen bonds, with additional Cl···Cl (3.45 Å) interactions stabilizing the lattice .
  • Fluoro Analogs : N-(2,4-Difluorophenyl)-2-fluorobenzamide adopts a twisted conformation due to 2,4-diF substitution, with C–H···F and N–H···O bonds directing its packing .

Melting Points and Solubility

  • Fluoro and chloro analogs typically exhibit melting points between 150–200°C, influenced by halogen electronegativity and packing efficiency . The target compound’s iodine substituent may lower melting points due to reduced symmetry but improve lipid solubility for biological applications.

Halogen-Dependent Bioactivity

  • Fluoro Derivatives : N-(2,4-Difluorophenyl)-2-fluorobenzamide’s small size and electronegativity favor membrane permeability, common in CNS-targeting drugs .
  • Iodo Derivatives : The benzoxazole-containing N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide () highlights iodine’s role in radioimaging or kinase inhibition via halogen bonding . The target compound’s ortho-iodo group may similarly enhance binding to iodine-specific transporters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-difluorophenyl)-2-iodobenzamide
Reactant of Route 2
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N-(2,6-difluorophenyl)-2-iodobenzamide

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